molecular formula C8H7BrF2O B1341756 3,5-Difluoro-4-methoxybenzyl bromide CAS No. 706786-42-7

3,5-Difluoro-4-methoxybenzyl bromide

Cat. No.: B1341756
CAS No.: 706786-42-7
M. Wt: 237.04 g/mol
InChI Key: IQTBMXJVMUSGSL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O. It is also known by its IUPAC name, 5-(bromomethyl)-1,3-difluoro-2-methoxybenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-4-methoxybenzyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of 3,5-difluoro-4-methoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane . The reaction typically occurs at room temperature and yields the desired bromide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

3,5-Difluoro-4-methoxybenzyl bromide serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom in the compound can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.
  • Alkylation Reactions : It can act as an alkylating agent in the synthesis of more complex molecules.

Case Study: Synthesis of Fluorinated Compounds

In a study published by researchers at Ulster University, this compound was utilized to synthesize fluorinated derivatives that exhibited enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of fluorine atoms is known to improve the pharmacokinetic properties of drugs, making them more effective in therapeutic applications .

Medicinal Chemistry

The compound's fluorinated structure has made it valuable in medicinal chemistry. Fluorine atoms can significantly influence the biological activity of compounds, enhancing their potency and selectivity.

Applications in Drug Development

  • Anticancer Agents : Research indicates that fluorinated benzyl bromides can serve as precursors for developing anticancer agents. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in preclinical models.
  • Antimicrobial Agents : The compound has also been investigated for its potential antimicrobial properties. Studies have demonstrated that fluorinated compounds can exhibit increased efficacy against resistant bacterial strains .

Development of Drug Delivery Systems

The compound has been explored for use in drug delivery systems, particularly in enhancing the solubility and stability of therapeutic agents.

Example: Amphiphilic Polymers

In a thesis on amphiphilic polymers as drug delivery systems, researchers demonstrated the use of this compound as a building block for creating polymeric micelles that encapsulate anticancer drugs. These micelles showed improved cellular uptake and controlled release profiles, making them suitable for targeted therapy .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The fluorine atoms and methoxy group also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-methoxybenzyl bromide is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct electronic properties and reactivity patterns. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

3,5-Difluoro-4-methoxybenzyl bromide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms and a methoxy group, enhances its metabolic stability and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C10H8BrF2O. The presence of two fluorine atoms and a methoxy group on the benzene ring contributes to its unique reactivity and stability. This structural configuration allows it to interact with biological systems effectively.

Nucleophilic Substitution Reactions : The bromide group in this compound serves as a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in biological systems to modify proteins and enzymes, thereby influencing their functions.

Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes. This interaction can block enzymatic activity, making it a potential candidate for drug development targeting specific enzymes involved in disease processes.

Drug Development

This compound is being investigated for its potential use in drug development. Its ability to form covalent bonds with nucleophiles makes it useful in designing enzyme inhibitors and receptor modulators. The incorporation of fluorine atoms often enhances the pharmacological properties of compounds, leading to improved bioavailability and metabolic stability.

Proteomics Research

While specific biological activities have not been extensively documented, there is potential for this compound to be utilized in proteomics research. The compound may serve as a reagent for specific labeling or enrichment strategies in protein studies. This application could facilitate the analysis and identification of proteins within complex biological systems.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated compounds are known to enhance metabolic stability and bioactivity, which may translate into pharmacological activities such as anti-inflammatory or anticancer effects . Further investigation into this compound could reveal similar therapeutic potentials.

Enzyme Modulation

Research into related compounds has shown that modifications to the benzene ring can significantly influence enzyme activity. For example, studies on other difluoromethylated compounds indicate that they can modulate signal transduction pathways by interacting with specific receptors involved in cellular signaling . This suggests that this compound may also possess similar properties worth exploring.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesKnown Biological ActivityPotential Applications
This compoundFluorinated benzene derivativeLimited documentation; potential enzyme inhibitorDrug development; proteomics research
3,5-Difluoro-4-methylbenzyl bromideSimilar structureAnticancer propertiesCancer therapeutics
Trifluoromethylated compoundsCF3 groupEnhanced metabolic stabilityVarious therapeutic applications

Properties

IUPAC Name

5-(bromomethyl)-1,3-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTBMXJVMUSGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590631
Record name 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706786-42-7
Record name 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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